REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9](=[O:44])[NH:10]C1C=C(C2N=C(NC3C=C4C(=CC=3)N(C(OC(C)(C)C)=O)N=C4)C3C(=CC=CC=3)N=2)C=CC=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([NH:8][C:9](=[O:44])[NH2:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
tert-butyl 5-(2-(3-(3-benzylureido)phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC(NC=1C=C(C=CC1)C1=NC2=CC=CC=C2C(=N1)NC=1C=C2C=NN(C2=CC1)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
WAIT
|
Details
|
left under high vacuum for several hours
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated with ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |